crystal structure determination of 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid
crystal structure determination of 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid
An in-depth technical analysis and methodological guide for the structural elucidation of 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid , a critical rigid-rod ligand utilized in the design of advanced Metal-Organic Frameworks (MOFs) and supramolecular architectures.
Executive Summary & Structural Rationale
The molecule 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid is a bifunctional, rigid, linear linker. It features a carboxylic acid moiety (a strong hydrogen-bond donor and acceptor) at one terminus and a pyridine ring (a strong hydrogen-bond acceptor) at the other, separated by a biphenyl core.
Determining the exact single-crystal structure of the uncoordinated ligand is a prerequisite for rational MOF design. The crystal structure reveals the preferred dihedral angles between the three aromatic rings—which dictate the ligand's steric profile—and establishes the baseline C–O bond lengths of the protonated carboxylic acid. Because this molecule possesses complementary hydrogen-bonding groups, its self-assembly is governed by a strict hierarchy of supramolecular synthons. Understanding this hierarchy is essential for controlling its crystallization and subsequent framework integration.
The Causality of Crystallization: Overcoming Kinetic Traps
The Challenge: Rigid, linear molecules with strong, complementary hydrogen-bonding sites are notoriously difficult to crystallize. When dissolved in standard organic solvents, the molecules rapidly self-assemble into infinite 1D chains via the thermodynamically favored COOH···N(pyridine) heterosynthon [1]. This rapid assembly causes the ligand to crash out of solution as a microcrystalline powder, which is unsuitable for Single-Crystal X-ray Diffraction (SCXRD).
The Solution: To obtain diffraction-quality single crystals, the crystallization protocol must act as a kinetic governor. We must use a strongly competing solvent (e.g., N,N-dimethylformamide, DMF) that temporarily caps the hydrogen-bond donors and acceptors, disrupting premature assembly. A volatile antisolvent is then slowly introduced via vapor diffusion to gradually lower the solubility, allowing the molecules to undergo error-correction and assemble into macroscopic single crystals.
Fig 1. Competing supramolecular assembly pathways during ligand crystallization.
Methodology 1: Vapor Diffusion Crystallization Protocol
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Solvation: Dissolve 10 mg of the ligand in 2.0 mL of anhydrous DMF in a 5 mL glass vial. Sonicate until the solution is completely clear.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 4 mL inner vial to remove heterogeneous nucleation sites.
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Chamber Setup: Place the 4 mL inner vial (uncapped) into a larger 20 mL outer scintillation vial.
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Antisolvent Addition: Carefully add 5.0 mL of diethyl ether (the antisolvent) to the outer 20 mL vial, ensuring it does not splash into the inner vial.
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Sealing and Incubation: Cap the 20 mL vial tightly with a Teflon-lined cap. Store the system in a vibration-free environment at a constant 20 °C.
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Harvesting: Over 3–7 days, the volatile diethyl ether will diffuse into the DMF, slowly lowering the dielectric constant of the mixture and yielding colorless, block-like single crystals.
Table 1: Solvent Screening and Crystallization Outcomes
| Solvent (Inner) | Antisolvent (Outer) | Assembly Kinetics | Crystallization Outcome |
| THF | None (Evaporation) | Very Fast | Microcrystalline powder |
| Methanol | Water | Fast | Twinned needles |
| DMF | Diethyl Ether | Slow | Diffraction-quality blocks |
| DMSO | Ethanol | Very Slow | High-quality prisms (requires >14 days) |
Data Collection and Reduction
For purely organic, light-atom structures (containing only C, H, N, O), a microfocus Copper (Cu Kα, λ=1.54184 Å) X-ray source is strictly preferred over Molybdenum. The higher scattering power of Cu Kα significantly enhances the signal-to-noise ratio for weak, high-angle reflections.
Furthermore, data must be collected at cryogenic temperatures (typically 100 K) using a nitrogen cryostream. This minimizes the thermal motion of the atoms, reducing the Anisotropic Displacement Parameters (ADPs) and allowing for the precise location of the elusive carboxylic acid hydrogen atom in the residual electron density map.
Fig 2. End-to-end workflow for the crystal structure determination.
Structure Solution and Refinement (Self-Validating System)
The computational resolution of the crystal structure is performed using a combination of the Olex2 graphical interface [2] and the SHELX suite of programs [3].
Methodology 2: Computational Refinement Protocol
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Structure Solution: Solve the phase problem using SHELXT (Intrinsic Phasing). This dual-space algorithm will automatically determine the space group (likely P1ˉ or P21/c for this rigid rod) and locate all non-hydrogen atoms.
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Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O) anisotropically using SHELXL (full-matrix least-squares on F2 ).
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Hydrogen Atom Assignment (The Critical Step):
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Aromatic hydrogen atoms are placed in calculated positions and refined using a riding model (AFIX 43).
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Self-Validation Check: The location of the carboxylic acid proton must be determined from the difference Fourier map ( Δρ ). If the molecule is neutral, a peak of ~0.4–0.6 e− /Å 3 will appear near the oxygen atom. If proton transfer has occurred (forming a zwitterion), the peak will appear near the pyridine nitrogen.
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Causality Check: Verify the C–O bond lengths. A neutral carboxylic acid will show distinct C=O (~1.22 Å) and C–OH (~1.31 Å) bonds. A deprotonated carboxylate will show delocalized, equivalent C–O bonds (~1.26 Å).
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Restraints: If the acid proton is located on the oxygen, assign it and apply a distance restraint (DFIX 0.84 0.02) to maintain a chemically sensible O–H bond length, followed by refining its isotropic displacement parameter as 1.5 times that of the parent oxygen.
Table 2: Key Crystallographic Validation Metrics (Target Values)
| Metric | Target / Acceptable Range | Significance |
| R1 (Final R-factor) | <0.05 (5%) | Measures agreement between calculated and observed models. |
| wR2 (Weighted R-factor) | <0.15 (15%) | Evaluated against all data ( F2 ); heavily penalizes poor models. |
| Goodness-of-Fit (GoF) | 0.95−1.05 | Indicates correct weighting scheme and error estimation. |
| Residual Density ( Δρmax ) | <0.5e− /Å 3 | Confirms no missing atoms or severe disorder in the lattice. |
Validation and Supramolecular Analysis
The final, non-negotiable step in the workflow is the validation of the Crystallographic Information File (CIF) using the International Union of Crystallography's checkCIF utility [4]. This system algorithmically checks the structural model for missing symmetry, incorrect atom assignments, and geometric anomalies. A pristine structure must return zero Level A or Level B alerts.
Once validated, the supramolecular packing can be analyzed. For 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid, the primary structural motif will be infinite 1D ribbons driven by the R22(7) or direct head-to-tail COOH···N hydrogen bonds. The dihedral angles between the biphenyl rings (typically twisted by 20–40° to minimize steric clash between ortho-hydrogens) and the pyridine ring dictate the linearity of these chains, providing the exact geometric parameters required to model the ligand's behavior when introduced to transition metal nodes in MOF synthesis.
References
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Shattock, T. R., Arora, K. K., Vishweshwar, P., & Zaworotko, M. J. "Hierarchy of supramolecular synthons: Persistent carboxylic acid⋯pyridine hydrogen bonds in cocrystals that also contain a hydroxyl moiety." Crystal Growth and Design, 8(12), 4533-4545 (2008). URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42, 339-341 (2009). URL:[Link]
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Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71, 3-8 (2015). URL:[Link]
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International Union of Crystallography (IUCr). "checkCIF: A service of the International Union of Crystallography." IUCr checkCIF Server. URL: [Link]
